18|A-Glycyrrhetyl-3-O-sulfate-d2
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Overview
Description
18|A-Glycyrrhetyl-3-O-sulfate-d2 is a derivative of glycyrrhetinic acid, a major bioactive compound found in licorice root. This compound is known for its potent inhibitory effects on type 2 11β-hydroxysteroid dehydrogenase (11β-HSD2), an enzyme involved in the metabolism of corticosteroids . It has been studied for its potential therapeutic applications and its role in licorice-induced pseudoaldosteronism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18|A-Glycyrrhetyl-3-O-sulfate-d2 typically involves the sulfation of glycyrrhetinic acid. This process can be carried out using sulfur trioxide-pyridine complex in anhydrous conditions . The reaction is usually performed at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product consistency and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
18|A-Glycyrrhetyl-3-O-sulfate-d2 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield glycyrrhetinic acid derivatives with different functional groups .
Scientific Research Applications
18|A-Glycyrrhetyl-3-O-sulfate-d2 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like pseudoaldosteronism and its anti-inflammatory properties
Industry: Utilized in the production of pharmaceuticals and as a natural sweetener in food products.
Mechanism of Action
18|A-Glycyrrhetyl-3-O-sulfate-d2 exerts its effects primarily by inhibiting the enzyme 11β-HSD2. This inhibition leads to increased levels of active corticosteroids, which can affect various physiological processes. The compound also acts as a substrate for organic anion transporters (OAT) 1 and OAT3, which play a role in its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
Glycyrrhetinic Acid: The parent compound of 18|A-Glycyrrhetyl-3-O-sulfate-d2, known for its anti-inflammatory and antiviral properties.
Glycyrrhizin: Another major compound found in licorice, used as a natural sweetener and for its medicinal properties.
22α-Hydroxy-18β-Glycyrrhetyl-3-O-sulfate: A similar compound with slightly different functional groups, also studied for its biological effects.
Uniqueness
This compound is unique due to its specific inhibitory effects on 11β-HSD2 and its role in licorice-induced pseudoaldosteronism. Its deuterated form (d2) also makes it valuable in research involving isotopic labeling and metabolic studies .
Properties
Molecular Formula |
C30H46O7S |
---|---|
Molecular Weight |
552.8 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-11,11-dideuterio-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,12,14b-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O7S/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)37-38(34,35)36)20(31)16-18-19-17-27(4,24(32)33)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23H,8-15,17H2,1-7H3,(H,32,33)(H,34,35,36)/t19-,21-,22-,23+,26+,27-,28-,29+,30+/m0/s1/i9D2 |
InChI Key |
IKLVARHEXXESBF-BXDPVTGVSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@@H](CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C([C@H]1OS(=O)(=O)O)(C)C)C)[2H] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OS(=O)(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
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